molecular formula C21H14ClN3O4S B5245940 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-methoxy-3-nitrobenzamide

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B5245940
M. Wt: 439.9 g/mol
InChI Key: JTDSGEBKZYLAOB-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a nitrobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

    Amidation: The final step involves coupling the benzothiazole derivative with 4-methoxy-3-nitrobenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in an appropriate solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)

    Substitution: Sodium amide (NaNH₂), thiourea

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted benzothiazole derivatives

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-methoxy-3-nitrobenzamide exerts its effects involves the inhibition of specific enzymes. The benzothiazole moiety is known to interact with enzyme active sites, potentially leading to the inhibition of enzyme activity. This interaction can disrupt critical biological pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-methoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O4S/c1-29-18-9-6-12(10-17(18)25(27)28)20(26)23-13-7-8-15(22)14(11-13)21-24-16-4-2-3-5-19(16)30-21/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDSGEBKZYLAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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